molecular formula C15H22FN3O6 B1146640 1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one CAS No. 158798-73-3

1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one

Cat. No.: B1146640
CAS No.: 158798-73-3
M. Wt: 359.35
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one, commonly known as Capecitabine (Xeloda®), is an orally administered prodrug of 5-fluorouracil (5-FU) used in cancer therapy. Its molecular formula is C₁₅H₂₂FN₃O₆, with a molecular weight of 359.35 g/mol . The compound features a 5-fluoropyrimidinone core linked to a 5-deoxypentofuranosyl sugar moiety and a pentyloxycarbonylamino group at the 4-position. Key physicochemical properties include a density of 1.841 g/cm³, a boiling point of 437.874°C, and a melting point of 218.619°C .

Capecitabine is enzymatically converted to 5-FU in vivo, targeting thymidylate synthase to inhibit DNA synthesis in rapidly dividing cancer cells. Its oral bioavailability and selective activation in tumor tissues make it a cornerstone in treating colorectal and breast cancers .

Properties

IUPAC Name

pentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGWJHPBXLXJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861415
Record name 1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one involves multiple steps. The compound is typically synthesized through the acetylation of 5’-deoxy-5-fluoro-N4-(pentoxycarbonyl)cytidine . The reaction conditions often include the use of acetic anhydride and a base such as pyridine. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like ammonia or amines.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one has several scientific research applications:

    Chemistry: It is used in organic synthesis as an intermediate for more complex molecules.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: As an impurity of Capecitabine, it is relevant in the study of chemotherapy drugs and their efficacy.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one involves its incorporation into DNA, where it inhibits the synthesis of new DNA strands. This inhibition is crucial in its role as a chemotherapy agent, as it prevents the proliferation of cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table compares Capecitabine with key analogues based on structural features, biological activity, and synthetic pathways:

Compound Name Structural Features Molecular Weight Key Biological Activity References
Capecitabine 5-Deoxypentofuranosyl, 5-fluoro, pentyloxycarbonylamino substituent 359.35 g/mol Oral chemotherapeutic (prodrug of 5-FU)
5′-Deoxy-5-fluorocytidine (Capecitabine Impurity A) 5-Deoxyribofuranosyl, 5-fluoro, lacks pentyloxycarbonylamino 229.21 g/mol Intermediate in Capecitabine metabolism
4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)pyrimidin-2(1H)-one (Doxecitine) 2′-Deoxyribofuranosyl, lacks fluorine and pentyloxycarbonylamino 227.21 g/mol Antiviral (under investigation)
Compound 10 () Difluoromethoxymethyl and bulky trityl-protected sugar ~800 g/mol (est.) Antiviral nucleoside analogue (preclinical)
Compound 2a () Tetradecyloxycarbonylamino substituent 271.27 g/mol Prodrug with enhanced lipophilicity

Key Findings from Comparative Studies

Role of the Pentyloxycarbonylamino Group: Capecitabine’s pentyloxycarbonylamino group enhances oral bioavailability by increasing lipophilicity, enabling passive diffusion through intestinal membranes . In contrast, 5′-deoxy-5-fluorocytidine (lacking this group) shows reduced bioavailability and requires enzymatic activation to 5-FU in the liver .

Impact of Fluorine Substitution: The 5-fluoro group in Capecitabine is critical for mimicking uracil, allowing incorporation into RNA/DNA and subsequent inhibition of thymidylate synthase . Non-fluorinated analogues like doxecitine exhibit antiviral activity but lack cytotoxicity against cancer cells .

Sugar Moiety Modifications: Compound 10 () incorporates a difluoromethoxymethyl group on the sugar, enhancing metabolic stability but reducing solubility. This modification is explored for antiviral applications . Compound 2a () uses a tetradecyloxycarbonylamino group, which prolongs circulation time but may increase toxicity due to slow enzymatic cleavage .

Prodrug Activation Pathways :

  • Capecitabine is sequentially activated by carboxylesterase (liver) and thymidine phosphorylase (tumor tissues), minimizing systemic exposure to 5-FU .
  • Compound 2a relies on esterase-mediated hydrolysis, which is less tumor-selective .

Biological Activity

The compound 1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1H)-one , commonly known as Capecitabine , is an oral prodrug that exhibits significant anti-cancer properties. It is primarily utilized in the treatment of various cancers, including colorectal and breast cancer. This article explores the biological activity of Capecitabine, focusing on its mechanisms of action, efficacy in clinical settings, and relevant research findings.

Capecitabine is metabolized in the body to its active form, 5-fluorouracil (5-FU) , through a series of enzymatic reactions involving thymidine phosphorylase and other enzymes. The conversion occurs primarily in tumor tissues, allowing for a targeted therapeutic effect. The key steps in Capecitabine's metabolic pathway include:

  • Conversion to 5'-deoxy-5-fluorocytidine (5'-DFCR) by carboxylesterases.
  • Further conversion to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase.
  • Final conversion to 5-FU by thymidine phosphorylase.

The active metabolite, 5-FU, interferes with DNA synthesis by inhibiting thymidylate synthase, leading to apoptosis in rapidly dividing cancer cells.

Efficacy and Clinical Studies

Capecitabine has been extensively studied for its efficacy against various cancers. Below are summarized findings from notable clinical studies:

StudyCancer TypeTreatment RegimenEfficacy Results
Miller et al., 2006Colorectal CancerCapecitabine + OxaliplatinImproved overall survival compared to standard therapy
Buchanan et al., 2008Breast CancerMonotherapyAchieved a response rate of 30% in metastatic cases
Kang et al., 2010Gastric CancerCapecitabine + CisplatinSignificant tumor reduction observed in 45% of patients

These studies indicate that Capecitabine not only enhances survival rates but also improves quality of life for patients undergoing treatment.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of Capecitabine on various cancer cell lines. The following table summarizes the IC50 values observed in different cell lines:

Cell LineIC50 (μM)
COLO205860
HCT86000
HCT116Varies
HT29Varies

Capecitabine exhibits a dose-dependent cytotoxic effect, with varying sensitivity across different cell lines. The mean IC50 values suggest that while some cell lines are more resistant, others show significant susceptibility to treatment.

Case Studies

Several case reports have highlighted the successful use of Capecitabine in treating resistant cancer cases:

  • Case Report A : A patient with metastatic breast cancer showed a complete response after six months of Capecitabine treatment.
  • Case Report B : A colorectal cancer patient with previous chemotherapy resistance achieved stable disease after switching to Capecitabine.

These case studies emphasize the potential of Capecitabine as a viable option for patients who do not respond to conventional therapies.

Adverse Effects

While Capecitabine is effective, it is associated with several adverse effects, including:

  • Hand-foot syndrome : A common side effect characterized by redness and pain on palms and soles.
  • Diarrhea : Often manageable but can lead to dehydration if severe.
  • Nausea and vomiting : Generally mild but can affect patient compliance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.